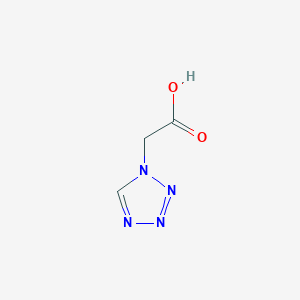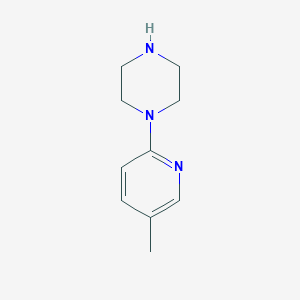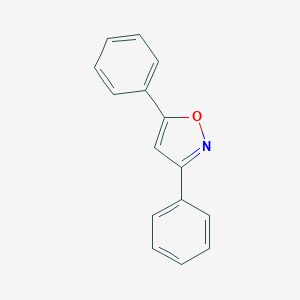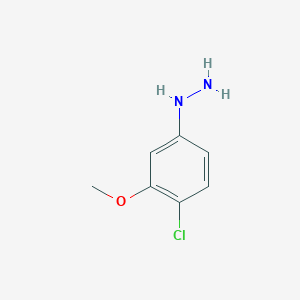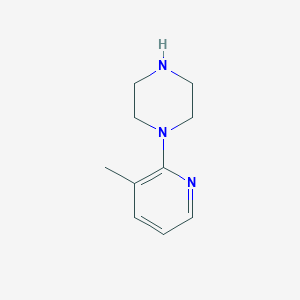![molecular formula C7H6ClF3N2 B109249 [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine CAS No. 91626-53-8](/img/structure/B109249.png)
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine
Vue d'ensemble
Description
“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the molecular formula C7H6ClF3N2. It is also known as (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride . The compound has a molecular weight of 247.05 .
Synthesis Analysis
The synthesis of “[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” and its derivatives has been studied for their potential analgesic properties . The compounds were synthesized and characterized using various physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Molecular Structure Analysis
The InChI code for “[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is 1S/C7H6ClF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is a solid compound . It is stored at ambient temperature . The compound has a molecular weight of 247.04 g/mol .Applications De Recherche Scientifique
Chemical Reactivity and Biological Activities
- The reactivity and stability of [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine derivatives were studied, revealing trends in chemical reactivity and stability. These derivatives, including (E)-3-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one (TMH), showed potential antitumor activities higher than some standard drugs. Molecular dynamics simulations confirmed stable interactions with proteins, indicating potential pharmaceutical applications (Mary et al., 2021).
Antimicrobial Synthesis
- A study demonstrated the synthesis of 3-chloro-4-fluoro phenyl hydrazine derivatives and their conversion into Schiff's bases and thiazolidin-4-ones. These compounds were screened for their antibacterial, antifungal, and antitubercular activities, highlighting their potential use in developing new antimicrobial agents (Dinnimath et al., 2011).
Antitumor Activity
- The compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized from a [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine derivative, showed significant inhibitory capacity against cancer cell lines. This underscores its potential as a lead compound in antitumor drug development (Ji et al., 2018).
Microbial Activity Screening
- A study synthesized various bisaryl hydrazino-s-triazine derivatives from [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine. These derivatives were screened for microbial activity, indicating potential use in developing new antimicrobial agents (Chaudhari et al., 2007).
Antioxidant and Antimicrobial Potentials
- Research into the synthesis and screening of phenyl pyrazoline derivatives from [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine showed these compounds exhibit significant antimicrobial activity. This highlights their potential use in the treatment of microbial infections (Shah & Patel, 2012).
Fluorinated Compounds Synthesis
- A study on the reaction of [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine with other compounds demonstrated the synthesis of fluorinated Z-oximes and triazoles. This research contributes to the development of fluorinated heterocyclic compounds, which are important in various industrial applications (Buscemi et al., 2005).
Antimycotic Applications
- Research on phenyl-hydrazine derivatives, including halogen-substituted phenyl-hydrazines, showed moderate fungistatic effects. This suggests potential applications in the development of new antimycotic agents (Zsolnai, 1975).
Safety And Hazards
“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is labeled with the GHS07 pictogram, indicating that it can cause harm. The compound can cause skin irritation, serious eye damage, and may be fatal if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMLWKEIQLIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




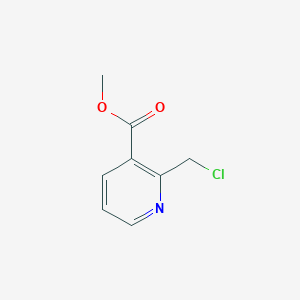
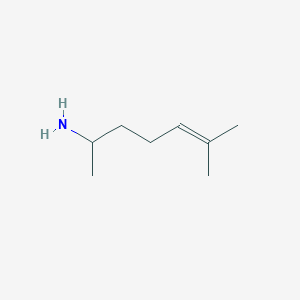
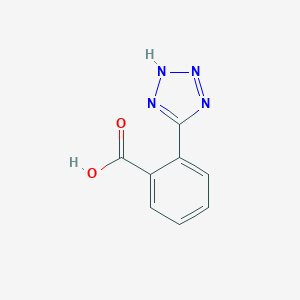
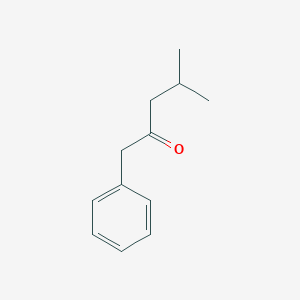
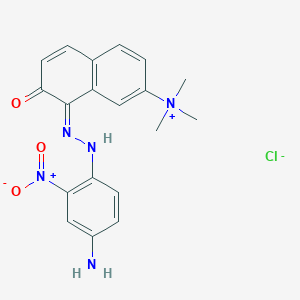

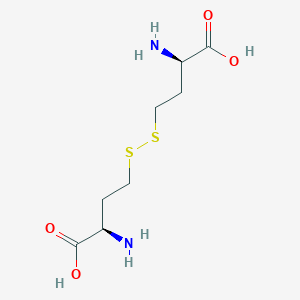
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B109196.png)
